An In-Depth Technical Guide to Norverapamil-d7: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to Norverapamil-d7: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Norverapamil-d7, a deuterated analog of Norverapamil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Core Chemical Properties
Norverapamil-d7 is a stable, isotopically labeled form of Norverapamil, the major active N-demethylated metabolite of the calcium channel blocker, Verapamil. The incorporation of seven deuterium atoms into the isopropyl group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies.
Table 1: Chemical and Physical Properties of Norverapamil-d7
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile | [1] |
| Molecular Formula | C₂₆H₂₉D₇N₂O₄ | [2] |
| Molecular Weight | 447.62 g/mol | [2] |
| Monoisotopic Mass | 447.31144486 Da | [1] |
| CAS Number | 263175-44-6 | [2] |
| Purity (by HPLC) | ≥98% | [2][3] |
| Appearance | Solid | [3] |
| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [2] |
Chemical Structure
The chemical structure of Norverapamil-d7 is characterized by a phenylacetonitrile core with two dimethoxyphenyl groups. The key feature is the presence of a deuterated isopropyl group, which is crucial for its use in mass spectrometry-based assays.
Figure 1: Chemical Structure of Norverapamil-d7. The seven deuterium atoms are located on the isopropyl group.
Biological Activity and Signaling Pathways
Norverapamil, and by extension Norverapamil-d7, is an active metabolite of Verapamil and exhibits significant biological activity. It functions as an L-type calcium channel blocker and an inhibitor of the P-glycoprotein (P-gp) transporter.[3]
Verapamil Metabolism to Norverapamil
The metabolic conversion of Verapamil to Norverapamil primarily occurs in the liver, mediated by cytochrome P450 enzymes. This N-demethylation reaction is a critical step in the drug's overall pharmacokinetics.
Caption: Metabolic pathway of Verapamil to Norverapamil.
Mechanism of Action as a Calcium Channel Blocker
Norverapamil exerts its therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a reduction in cardiac contractility.
Caption: Mechanism of Norverapamil's calcium channel blocking activity.
Experimental Protocols
Synthesis of Norverapamil
While a specific protocol for Norverapamil-d7 is proprietary to commercial suppliers, a general synthesis method for Norverapamil involves the N-demethylation of Verapamil. One patented method describes the reaction of Verapamil with 1-chloroethyl chloroformate in an aprotic solvent to form a quaternary ammonium salt, followed by methanolysis to yield Norverapamil.[4]
General Synthetic Workflow:
Caption: General workflow for the synthesis of Norverapamil.
Note: The synthesis of the deuterated analog would require starting with a deuterated precursor or employing a deuteration step during the synthesis.
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
Purification and analysis of Norverapamil-d7 are typically performed using reverse-phase HPLC. The following is a representative protocol based on published methods for Norverapamil analysis.[5][6][7]
Table 2: Representative HPLC Method Parameters for Norverapamil Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (e.g., 65:35 v/v) with pH adjustment |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm or Fluorescence (Excitation: 275 nm, Emission: 305 nm) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for the analysis of Norverapamil-d7 by HPLC.
Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Structural confirmation and purity assessment of Norverapamil-d7 are achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
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Mass Spectrometry: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is used to confirm the exact mass of the deuterated compound. The observed mass should correspond to the calculated monoisotopic mass of 447.3114 Da.[1]
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to confirm the overall structure. The absence of signals corresponding to the isopropyl protons and the presence of characteristic signals for the aromatic and other aliphatic protons confirm the successful deuteration and structural integrity. Commercial suppliers often provide spectral data (HNMR, RP-HPLC, MS) for their products.[3]
Conclusion
Norverapamil-d7 is an essential tool for researchers in pharmacology and drug metabolism. Its well-defined chemical properties, stable isotopic labeling, and clear biological role make it an invaluable internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. The experimental protocols and data presented in this guide provide a solid foundation for its application in advanced scientific research.
References
- 1. Norverapamil-d7 | C26H36N2O4 | CID 45040133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102491919A - Synthesis method for norverapamil - Google Patents [patents.google.com]
- 5. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated method for the determination of verapamil and norverapamil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
